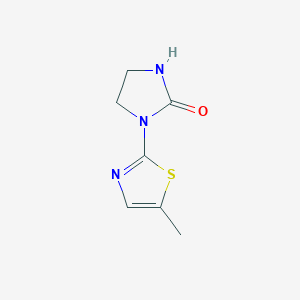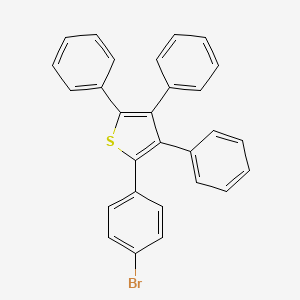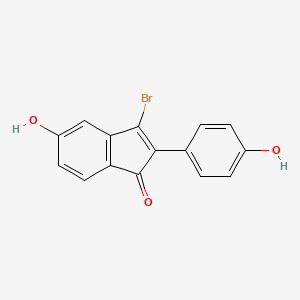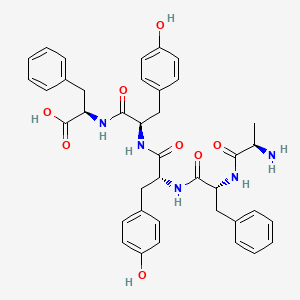
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine is a synthetic peptide composed of five amino acids: D-alanine, D-phenylalanine, and D-tyrosine. This compound is notable for its unique sequence and the presence of D-amino acids, which are less common in nature compared to their L-counterparts. The molecular formula of this compound is C₃₉H₄₃N₅O₈, and it has a molecular weight of approximately 709.787 Da .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-phenylalanine, is coupled to the growing chain using a coupling reagent such as HBTU or DIC.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (D-tyrosine, D-tyrosine, and D-phenylalanine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide from any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: The phenylalanine and tyrosine residues can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Major Products Formed
Oxidation: Formation of dityrosine cross-links.
Reduction: Cleavage of disulfide bonds (if present).
Substitution: Introduction of nitro or halogen groups on the aromatic rings of phenylalanine and tyrosine.
Applications De Recherche Scientifique
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Mécanisme D'action
The mechanism of action of D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of D-amino acids can enhance the stability and resistance to proteolytic degradation, making it a valuable tool in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Tyrosyl-D-phenylalanyl-D-alanyl-D-phenylalanyl-D-phenylalanine: Another synthetic peptide with a similar sequence but different arrangement of amino acids.
D-Phenylalanine, D-alanyl-D-phenylalanyl-D-tyrosyl-D-α-aspartyl-D-lysyl-D-valyl-D-phenylalanyl-D-α-glutamyl-D-lysyl-D-phenylalanyl-D-lysyl-D-α-glutamyl-D-alanyl: A more complex peptide with additional amino acids.
Uniqueness
D-Alanyl-D-phenylalanyl-D-tyrosyl-D-tyrosyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple D-amino acids, which confer enhanced stability and resistance to enzymatic degradation. This makes it particularly useful in applications where prolonged activity and stability are required .
Propriétés
Numéro CAS |
644996-96-3 |
|---|---|
Formule moléculaire |
C39H43N5O8 |
Poids moléculaire |
709.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C39H43N5O8/c1-24(40)35(47)41-31(20-25-8-4-2-5-9-25)36(48)42-32(21-27-12-16-29(45)17-13-27)37(49)43-33(22-28-14-18-30(46)19-15-28)38(50)44-34(39(51)52)23-26-10-6-3-7-11-26/h2-19,24,31-34,45-46H,20-23,40H2,1H3,(H,41,47)(H,42,48)(H,43,49)(H,44,50)(H,51,52)/t24-,31-,32-,33-,34-/m1/s1 |
Clé InChI |
FZWBWFAAUFBTMY-KHJXSPNTSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=CC=C4)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)
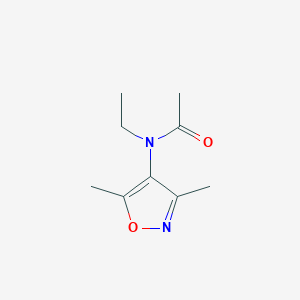
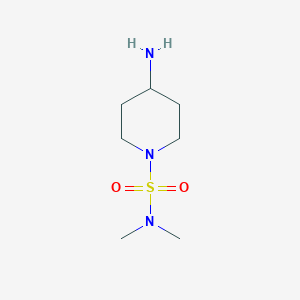
![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)
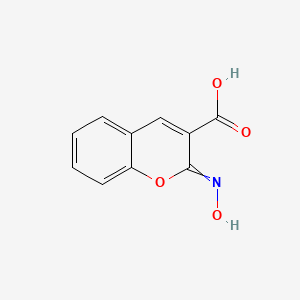
![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)

![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)
![Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate](/img/structure/B12581448.png)
